![molecular formula C10H8N4O2S B1449776 7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-[(furan-2-ylmethyl)amino] CAS No. 926247-29-2](/img/structure/B1449776.png)
7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-[(furan-2-ylmethyl)amino]
Übersicht
Beschreibung
“2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one” is a chemical compound with the CAS number 926247-29-2 . It has a molecular weight of 248.26 g/mol and a molecular formula of C10H8N4O2S .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a thiazole ring, and a pyrimidine ring . These rings are common in many biologically active compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.26 g/mol and a molecular formula of C10H8N4O2S . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
Diese Verbindung könnte strukturell analog zu Indolderivaten sein, die signifikante antivirale Aktivitäten gezeigt haben. Indolderivate wurden als Inhibitoren des Influenza-A- und Coxsackie-B4-Virus mit vielversprechenden IC50-Werten berichtet . Durch Analogie könnte unsere Verbindung als Leitstruktur für die Entwicklung neuer antiviraler Mittel gegen RNA- und DNA-Viren dienen.
Entzündungshemmende Anwendungen
Das Indol-Gerüst, das Ähnlichkeiten mit unserer Verbindung aufweist, ist für seine entzündungshemmenden Eigenschaften bekannt. Es ist plausibel, dass diese Verbindung zu Derivaten synthetisiert werden könnte, die auf entzündungsfördernde Pfade wirken und potenzielle therapeutische Optionen für die Behandlung chronischer Entzündungen bieten .
Antikrebs-Potenzial
Verbindungen mit Thiazolo[4,5-d]pyrimidin-7-on-Einheit wurden auf ihre Antikrebsaktivität untersucht. Sie können so konzipiert werden, dass sie bestimmte Krebszelllinien angreifen, möglicherweise das Tumorwachstum und die Proliferation hemmen. Die Furan-2-ylmethylgruppe kann die Fähigkeit der Verbindung verbessern, an Rezeptoren von Krebszellen zu binden .
Antimikrobielle Wirksamkeit
Die strukturelle Komplexität dieser Verbindung deutet auf ein Potenzial für antimikrobielle Aktivität hin. Indolderivate, die strukturell verwandt sind, haben breite antimikrobielle Wirkungen gezeigt. Diese Verbindung könnte auf ihre Wirksamkeit gegen resistente Bakterienstämme untersucht werden .
Antidiabetische Forschung
Indolderivate wurden in der Entwicklung von Antidiabetika eingesetzt. Das Vorhandensein des Thiazolo[4,5-d]pyrimidin-7-on-Kerns in unserer Verbindung könnte genutzt werden, um neue Wirkstoffe zu synthetisieren, die den Blutzuckerspiegel regulieren oder die Insulinempfindlichkeit verbessern .
Antimalaria-Aktivität
Die biologische Aktivität von Thiazolderivaten umfasst antimalariale Wirkungen. Diese Verbindung könnte modifiziert werden, um ihre Wirksamkeit gegen Plasmodium-Arten, die Parasiten, die für Malaria verantwortlich sind, zu erhöhen, was zur Entwicklung neuer Antimalariamittel führen könnte .
Neuroprotektive Eigenschaften
In Anbetracht der strukturellen Merkmale dieser Verbindung könnte sie neuroprotektive Eigenschaften aufweisen. Indolderivate sind dafür bekannt, Nervenzellen vor oxidativem Stress und Apoptose zu schützen. Diese Verbindung könnte ein Kandidat für die Behandlung neurodegenerativer Erkrankungen sein .
Pflanzenwachstumsregulation
Indol-3-essigsäure, ein Derivat von Indol, ist ein Pflanzenhormon, das das Wachstum reguliert. Unsere Verbindung könnte daher das Pflanzenwachstum und die Entwicklung beeinflussen und möglicherweise als Grundlage für die Herstellung neuer landwirtschaftlicher Chemikalien dienen .
Biochemische Analyse
Biochemical Properties
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions, particularly as an inhibitor of topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and cell death. The compound interacts with the topoisomerase I/DNA complex, stabilizing it and preventing the re-ligation of DNA strands, thereby inhibiting the proliferation of cancer cells . Additionally, this compound has been investigated for its potential interactions with other enzymes and proteins, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7 .
Cellular Effects
The effects of 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. In cancer cells, it induces cytotoxicity by causing DNA damage and inhibiting cell proliferation. This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can modulate the expression of genes related to cell cycle arrest and programmed cell death . Furthermore, it influences cellular metabolism by altering the activity of key metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. It binds to the topoisomerase I/DNA complex, stabilizing it and preventing the re-ligation of DNA strands, which leads to DNA damage and cell death . Additionally, this compound can inhibit other enzymes, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7, by binding to their active sites and preventing their normal function . These interactions result in changes in gene expression and cellular signaling pathways, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, with potential implications for its use as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic and adverse effects have been observed, including damage to normal tissues and organs . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. It interacts with enzymes such as topoisomerase I, phosphatidylinositol 3-kinase, and ubiquitin-specific protease 7, affecting their activity and, consequently, metabolic flux and metabolite levels . These interactions can lead to alterations in cellular metabolism, impacting processes such as DNA replication, cell cycle regulation, and apoptosis .
Transport and Distribution
The transport and distribution of 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity . These interactions are crucial for the compound’s efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, is critical for its interaction with topoisomerase I and the subsequent inhibition of DNA replication and transcription . These localization patterns are vital for understanding the compound’s mechanism of action and potential therapeutic uses .
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c15-9-7-8(12-5-13-9)14-10(17-7)11-4-6-2-1-3-16-6/h1-3,5H,4H2,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPPMUCGINJTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186979 | |
| Record name | 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926247-29-2 | |
| Record name | 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926247-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


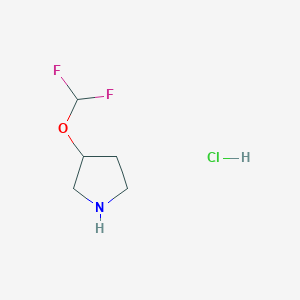
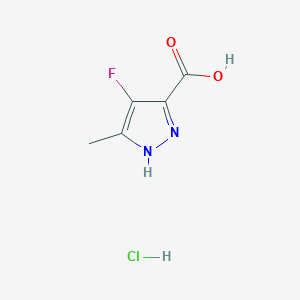
![3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1449696.png)

![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)
![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)
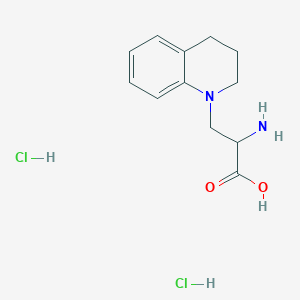
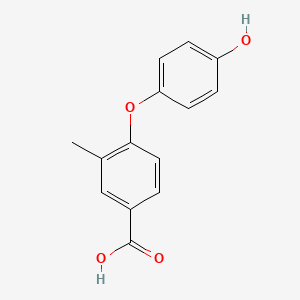
![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)
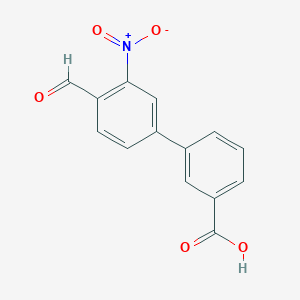
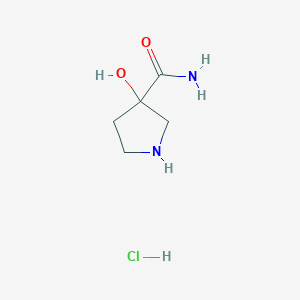

![2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid](/img/structure/B1449715.png)

